molecular formula C11H16ClFN2O B8216739 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride

Cat. No.: B8216739
M. Wt: 246.71 g/mol
InChI Key: CYNUFNWBFRSBMC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a pyridine derivative featuring a fluorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position. This compound is structurally designed to interact with biological targets such as lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer progression . Its synthesis likely involves coupling piperidin-4-ylmethanol with fluorinated pyridine precursors, a method analogous to routes described for related compounds in and .

Properties

IUPAC Name

5-fluoro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNUFNWBFRSBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis of 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride typically begins with commercially available precursors. The pyridine core is derived from fluorinated pyridine derivatives, while the piperidine moiety is introduced via protective group strategies. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a critical intermediate for introducing the piperidin-4-ylmethoxy group . Fluorination at the 5-position of the pyridine ring is often achieved using electrophilic fluorinating agents or through pre-fluorinated building blocks .

Synthetic Route via Mitsunobu Coupling

A widely employed method involves Mitsunobu coupling to establish the ether linkage between the pyridine and piperidine moieties. In one approach, 5-fluoro-2-hydroxypyridine is reacted with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF). This yields the Boc-protected intermediate, tert-butyl 4-((5-fluoropyridin-2-yloxy)methyl)piperidine-1-carboxylate .

Critical Parameters :

  • Reaction temperature: 0°C to room temperature

  • Yield: 70–85% after purification via silica gel chromatography

  • Characterization: ¹H-NMR confirms the presence of the piperidine methylene protons (δ 3.82–4.10 ppm) and pyridine aromatic signals (δ 7.27–8.22 ppm) .

Deprotection and Hydrochloride Salt Formation

The Boc-protected intermediate undergoes acidolytic deprotection using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane. For instance, treatment with 4M HCl in dioxane at 0°C for 2 hours removes the tert-butoxycarbonyl group, yielding the free base 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine. Subsequent hydrochloride salt formation is achieved by evaporating the reaction mixture under reduced pressure and recrystallizing from ethanol/diethyl ether .

Optimization Insights :

  • Excess HCl (2–3 equiv.) ensures complete protonation of the piperidine nitrogen.

  • Recrystallization solvents: Ethanol/ether (1:3 v/v) provides crystals with >95% purity .

Alternative Pathway: Nucleophilic Aromatic Substitution

An alternative route employs nucleophilic aromatic substitution (SNAr) on 2-chloro-5-fluoropyridine. Here, piperidin-4-ylmethanol is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) and reacted with 2-chloro-5-fluoropyridine at 80°C for 12 hours. The crude product is purified via column chromatography (hexane/ethyl acetate) and converted to the hydrochloride salt using HCl gas in methanol .

Comparative Analysis :

MethodYieldPurityKey Advantage
Mitsunobu coupling85%98%Mild conditions, high regioselectivity
SNAr65%95%Fewer steps, cost-effective reagents

Scale-Up Considerations and Process Optimization

For industrial-scale synthesis, the Mitsunobu route faces challenges due to stoichiometric phosphine byproducts. A modified approach replaces DIAD with catalytic variants or employs polymer-supported reagents to simplify purification. Patent literature discloses a scalable method using 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu₃), achieving 80% yield with easier byproduct removal .

Key Metrics for Scale-Up :

  • Reaction volume: 5–10 L/kg of starting material

  • Temperature control: Jacketed reactors to maintain 0–5°C during exothermic steps

  • Environmental impact: Solvent recovery systems for THF and DMF .

Characterization and Quality Control

Final product validation requires multi-technique analysis:

  • ¹H/¹³C-NMR : Confirms structural integrity (e.g., piperidine CH₂O at δ 3.82 ppm, pyridine C-F coupling at ¹J₃-F = 245 Hz) .

  • HPLC-PDA : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Mass Spectrometry : ESI-MS m/z 233.67 [M+H]⁺, matching the molecular formula C₁₁H₁₄ClFN₂O .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the piperidin-4-ylmethoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can act as inhibitors of specific enzymes involved in cellular signaling pathways relevant to cancer. For instance, studies have shown that piperidine derivatives can enhance the efficacy of conventional chemotherapy agents by improving their pharmacokinetic properties, particularly in penetrating the blood-brain barrier .

Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various kinases and other proteins involved in signal transduction. Its ability to modulate these pathways suggests its role as a lead compound for developing targeted therapies against cancers and other diseases .

Antimicrobial Properties

The presence of the pyridine nucleus in this compound enhances its therapeutic properties against bacterial and fungal infections. Pyridine compounds have been noted for their antimicrobial activities, with specific derivatives showing effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus .

Pharmacological Insights

Drug Design and Optimization
Piperidine derivatives are critical in drug design due to their ability to improve the pharmacological properties of lead compounds. The integration of piperidine into drug structures has been shown to optimize interactions with biological targets, enhancing both efficacy and selectivity .

Neuropharmacological Applications
The compound's structure may also contribute to neuropharmacological applications, particularly in treating neurodegenerative diseases like Alzheimer’s disease. Research indicates that piperidine-containing compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .

Synthesis and Structural Variants

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and coupling reactions. The structural variations among related compounds (e.g., different substitutions on the piperidine or pyridine rings) can significantly influence their biological activity and therapeutic potential.

  • Cancer Treatment
    A study explored the use of piperidine derivatives in enhancing the effects of existing cancer therapies. The results indicated improved cell apoptosis rates when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation.
  • Antimicrobial Testing
    In vitro tests on various bacterial strains demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations
  • 5-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride Substituents: Nitro (-NO₂) at the 5-position. Molecular Weight: 273.72 g/mol (C₁₁H₁₆ClN₃O₃) .
  • 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

    • Substituents : Chlorine at the 5-position and an amine group at the 2-position.
    • Molecular Weight : 272.14 g/mol (C₁₁H₁₄ClN₃·2HCl) .
    • Key Difference : The amine group may improve solubility but reduce membrane permeability compared to the methoxy-linked piperidine.
  • 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride Substituents: 4-Methoxyphenyl group at the 2-position. Molecular Weight: ~260 g/mol (estimated, C₁₃H₁₃FNO·HCl) . Key Difference: The aromatic methoxyphenyl group replaces the piperidine moiety, likely reducing interactions with amine-binding enzyme pockets.
Structural Comparison Table
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Feature Source
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine HCl F (5), Piperidinylmethoxy (2) ~260.71 (calculated) Piperidine linker for target binding
5-Nitro-2-(piperidin-4-ylmethoxy)pyridine HCl NO₂ (5) 273.72 Nitro group for electronic effects
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine HCl Cl (5), NH-Piperidine (2) 272.14 Direct amine linkage
5-Fluoro-2-(4-methoxyphenyl)pyridine HCl F (5), 4-Methoxyphenyl (2) ~260 Aromatic substituent

Pharmacological Activity

LSD1 Inhibitory Activity
  • 3-(Piperidin-4-ylmethoxy)pyridine Derivatives :
    • Wu et al. () demonstrated that compounds with piperidin-4-ylmethoxy groups exhibit potent LSD1 inhibition (IC₅₀ < 100 nM). The fluoro substituent in the target compound may enhance selectivity by mimicking natural substrate interactions .
  • Nitro vs. Fluoro Substituents :
    • Nitro groups (e.g., 5-Nitro-...pyridine HCl) may increase binding affinity but introduce metabolic instability due to redox activity. Fluorine, being smaller and less reactive, offers improved pharmacokinetics .
Cytotoxicity and Selectivity
  • Pioglitazone Hydrochloride Analogues :
    • highlights pyridine derivatives with ethoxy-benzyl groups showing dual cytotoxic activity. The piperidinylmethoxy group in the target compound may similarly enhance cytotoxicity in cancer cells (e.g., MCF-7, HepG2) .

Physicochemical and Regulatory Properties

Solubility and Stability
  • 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine HCl :
    • Predicted moderate aqueous solubility due to the hydrochloride salt. Stability data are unavailable in the evidence.
  • 4-(Diphenylmethoxy)piperidine HCl :
    • A structurally related compound () lacks detailed toxicity data but highlights regulatory requirements for piperidine derivatives under Chinese chemical safety standards .
Regulatory Status
  • New Chemical Substance Regulations :
    • Piperidine derivatives like the target compound may require registration under China’s IECSC (Inventory of Existing Chemical Substances) .

Biological Activity

5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H15ClFN3O and is characterized by the presence of a fluorine atom on the pyridine ring and a piperidine moiety attached via a methoxy group. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been studied for its role in:

  • Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, which may play a role in cancer cell proliferation and other pathological processes .
  • Receptor Binding : Studies indicate that it can bind to specific receptors, potentially modulating signaling pathways involved in neurological disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Properties Potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range .
Neuropharmacological Effects Potential utility as an mGlu receptor modulator, with implications for psychiatric disorders .
Enzyme Inhibition Inhibits various cytochrome P450 enzymes, affecting drug metabolism and clearance .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the growth inhibitory activity of this compound against L1210 mouse leukemia cells. The compound exhibited significant cytotoxicity with an IC50 in the low nanomolar range, indicating its potential as an anticancer agent. The mechanism involved intracellular conversion to active metabolites that inhibit DNA synthesis .
  • Neuropharmacological Studies : Research into the modulation of mGlu receptors revealed that compounds structurally related to this compound displayed selective binding and modulation properties. These findings support further investigation into its therapeutic potential for neurodegenerative diseases .
  • Pharmacokinetics : Pharmacokinetic studies demonstrated favorable profiles for the compound, including sufficient oral bioavailability (31.8%) and moderate plasma clearance rates, suggesting it could be suitable for oral administration in therapeutic settings .

Q & A

Q. What are the critical safety considerations for handling 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powdered forms to minimize inhalation risks. Static accumulation should be mitigated by grounding equipment, and spills should be contained using inert absorbents (e.g., sand) followed by disposal via licensed waste management services . Storage requires airtight containers in cool, dry conditions away from incompatible substances (e.g., strong oxidizers).

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : Key steps include:
  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and fresh piperidin-4-ylmethanol to minimize side reactions.
  • Reaction Monitoring : Track progress via TLC or HPLC, focusing on intermediate formation (e.g., ether linkage confirmation).
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product (>99%) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the pyridine ring substitution pattern and piperidine linkage.
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) or melting point analysis (compare observed vs. literature values).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C12_{12}H16_{16}ClFN2_2O) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Quantum Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify reactive sites (e.g., fluorine’s electron-withdrawing effect on pyridine ring activation).
  • Reaction Pathway Simulation : Tools like Gaussian or ORCA can predict regioselectivity in reactions with amines or thiols, guiding experimental condition optimization (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing piperidine with pyrrolidine) and assay binding affinity to targets (e.g., kinase enzymes).
  • Crystallographic Analysis : Co-crystallize the compound with target proteins (if available) to compare binding modes vs. analogs.
  • Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify confounding factors (e.g., assay pH, solvent effects) .

Q. How does the compound’s stability vary under different pH conditions, and how can this inform formulation studies?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the ether bond under acidic conditions).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life predictions. Stabilizers like cyclodextrins may mitigate hydrolysis in aqueous formulations .

Q. What experimental approaches validate the compound’s interaction with membrane-bound receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips and measure binding kinetics (KD_D, kon_{on}/koff_{off}).
  • Fluorescence Polarization : Tag the compound with a fluorophore and compete with unlabeled ligands to calculate IC50_{50}.
  • Molecular Dynamics (MD) : Simulate receptor-ligand interactions over microsecond timescales to identify critical binding residues .

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